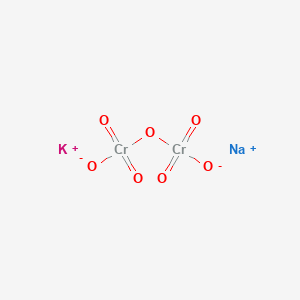

Dichromic acid, potassium sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dichromic acid, potassium sodium salt, also known as potassium sodium dichromate, is a chemical compound with the formula Cr₂KNaO₇. It is a member of the dichromate family, which are salts of dichromic acid. This compound is known for its bright red-orange crystalline appearance and is primarily used as a strong oxidizing agent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichromic acid, potassium sodium salt, can be synthesized by reacting chromite ore with sodium carbonate and potassium carbonate. The reaction involves roasting the chromite ore with these carbonates to form sodium chromate and potassium chromate. These chromates are then acidified to produce the dichromate salts.

Industrial Production Methods

In industrial settings, the production of this compound, typically involves the following steps:

Roasting: Chromite ore is roasted with sodium carbonate and potassium carbonate.

Leaching: The roasted product is leached with water to extract sodium chromate and potassium chromate.

Acidification: The chromate solution is acidified with sulfuric acid to produce dichromate salts.

Crystallization: The dichromate salts are crystallized and separated.

Chemical Reactions Analysis

Types of Reactions

Dichromic acid, potassium sodium salt, undergoes several types of chemical reactions, including:

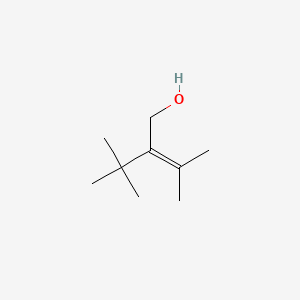

Oxidation: It acts as a strong oxidizing agent, converting primary alcohols to aldehydes and secondary alcohols to ketones.

Reduction: It can be reduced to chromium(III) compounds.

Substitution: It can participate in substitution reactions where the dichromate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Common reagents include sulfuric acid and alcohols. The reaction conditions typically involve heating.

Reduction: Reducing agents such as sulfur dioxide or hydrogen peroxide are used.

Substitution: Various acids and bases can be used to facilitate substitution reactions.

Major Products

Oxidation: Aldehydes, ketones, and carboxylic acids.

Reduction: Chromium(III) sulfate or chromium(III) chloride.

Substitution: Various chromate and dichromate salts.

Scientific Research Applications

Dichromic acid, potassium sodium salt, has a wide range of applications in scientific research:

Chemistry: Used as an oxidizing agent in organic synthesis and analytical chemistry.

Biology: Employed in staining techniques for microscopy.

Medicine: Utilized in certain diagnostic tests and treatments.

Industry: Applied in the production of pigments, tanning of leather, and as a corrosion inhibitor.

Mechanism of Action

The compound exerts its effects primarily through its strong oxidizing properties. It targets various organic and inorganic substrates, facilitating electron transfer reactions. The molecular pathways involved include the conversion of alcohols to carbonyl compounds and the oxidation of sulfides to sulfones.

Comparison with Similar Compounds

Similar Compounds

- Potassium dichromate (K₂Cr₂O₇)

- Sodium dichromate (Na₂Cr₂O₇)

- Chromium trioxide (CrO₃)

Uniqueness

Dichromic acid, potassium sodium salt, is unique due to its dual cation composition (potassium and sodium), which can influence its solubility and reactivity compared to other dichromates. This duality can make it more versatile in certain industrial and laboratory applications.

Properties

CAS No. |

94232-45-8 |

|---|---|

Molecular Formula |

Cr2KNaO7 |

Molecular Weight |

278.08 g/mol |

IUPAC Name |

potassium;sodium;oxido-(oxido(dioxo)chromio)oxy-dioxochromium |

InChI |

InChI=1S/2Cr.K.Na.7O/q;;2*+1;;;;;;2*-1 |

InChI Key |

OKFNTBNTVNBBEH-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Cr](=O)(=O)O[Cr](=O)(=O)[O-].[Na+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.